Product packaging for 1,3-Nonadiene, (E)-(Cat. No.:CAS No. 56700-77-7)

1,3-Nonadiene, (E)-

Cat. No.: B13958454
CAS No.: 56700-77-7
M. Wt: 124.22 g/mol
InChI Key: CLNYHERYALISIR-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Conjugated Dienes in Synthetic and Mechanistic Research

Conjugated dienes are a fundamental functional group in organic chemistry, characterized by the alternating sequence of double and single bonds. jove.com This arrangement allows for the continuous overlap of unhybridized p-orbitals on the sp²-hybridized carbon atoms, creating a delocalized π-electron system across the entire conjugated structure. jove.comyoutube.com This electron delocalization is a key feature that distinguishes them from isolated dienes (where double bonds are separated by two or more single bonds) and cumulated dienes (where double bonds are adjacent). jove.com

The delocalization of π-electrons imparts significant thermodynamic stability to conjugated dienes compared to their non-conjugated isomers. slideshare.netyoutube.com This enhanced stability can be observed experimentally through measurements of heats of hydrogenation; the hydrogenation of a conjugated diene releases less energy than that of a comparable non-conjugated diene, indicating the conjugated system is at a lower energy state to begin with. youtube.com

The unique electronic structure of conjugated dienes governs their reactivity. They are important intermediates and starting materials in a wide array of organic reactions. firsthope.co.in Key reactions involving conjugated dienes include:

Electrophilic Addition: When reacting with electrophiles, conjugated dienes can yield a mixture of 1,2- and 1,4-addition products. The reaction proceeds through a resonance-stabilized allylic carbocation intermediate, where the positive charge is delocalized. The product distribution often depends on whether the reaction is under kinetic control (favoring the more rapidly formed 1,2-adduct) or thermodynamic control (favoring the more stable 1,4-adduct). slideshare.netyoutube.com

Diels-Alder Reaction: This [4+2] cycloaddition reaction between a conjugated diene and a substituted alkene (the dienophile) is a powerful method for forming six-membered rings. ontosight.aislideshare.net It is a concerted, pericyclic reaction that proceeds without a carbocation intermediate. slideshare.net

Polymerization: Dienes are widely used in the polymer industry to create materials with diverse properties. slideshare.net

The synthesis of conjugated dienes can be achieved through several methods, including the dehydrohalogenation of dihaloalkanes or allylic halides and the dehydration of diols. jove.comfirsthope.co.in Their versatility and unique reactivity make them indispensable tools in synthetic organic chemistry for the construction of complex molecules. mdpi.com

Significance of (E)-1,3-Nonadiene as a Model Substrate and Building Block

Within the broad class of conjugated dienes, (E)-1,3-Nonadiene serves as a crucial model substrate for investigating the mechanisms and scope of new chemical reactions. rsc.orgrsc.org Its simple, unactivated alkyl structure makes it a "prototypical" 1,3-diene, allowing researchers to study the fundamental reactivity of a terminal, acyclic conjugated system without interference from other functional groups. rsc.orgrsc.orgnsf.govresearchgate.net

Research has extensively used (E)-1,3-nonadiene to explore and optimize various metal-catalyzed transformations. For instance, it has been a key substrate in the development of:

Cobalt-Catalyzed Hydrovinylation: In these studies, (E)-1,3-nonadiene reacts with ethylene (B1197577) in the presence of cobalt complexes to yield hydrovinylation products. rsc.orgrsc.org The reaction's regioselectivity (1,2- vs. 1,4-addition) and the stereochemistry of the resulting alkene were found to be dependent on the specific cobalt-phosphine ligand system and the reaction temperature. rsc.org

Cobalt-Catalyzed Hydroboration: The reaction between (E)-1,3-nonadiene and pinacolborane (HBPin) has been used to study the selective hydroboration of dienes. nsf.gov Depending on the cobalt catalyst and activators used, the reaction can be directed to selectively form 1,2- or 1,4-addition products, providing access to valuable homoallylic boronates. nsf.gov

Cobalt-Catalyzed Cycloadditions: Researchers have examined the reaction between (E)-1,3-nonadiene and activated alkynes to develop novel cycloaddition methodologies. researchgate.net These studies have led to catalyst-controlled, chemodivergent pathways, yielding either [4+2] or [2+2] cycloadducts, which are important structural motifs in biologically relevant compounds. researchgate.net

Enantioselective Heterodimerization: (E)-1,3-Nonadiene has been used as a model diene in cobalt-catalyzed enantioselective heterodimerization reactions with alkyl acrylates. nih.gov These reactions create valuable, enantio-pure "skipped" 1,4-diene esters, demonstrating a practical method for uniting two abundant feedstock chemicals. nih.gov

Beyond its role as a model substrate, the conjugated diene structure of (E)-1,3-nonadiene makes it a useful building block for organic synthesis. It can participate in reactions like the Diels-Alder cycloaddition to construct more complex molecular architectures. ontosight.ai For example, an ester-tethered 1,3-nonadiene-8-yne underwent an intramolecular Diels-Alder reaction to generate the B-ring of a complex polyketide natural product, hexacyclinic acid. acs.org This highlights its utility as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers. ontosight.ai

Data Tables

Table 1: Physical and Chemical Properties of (E)-1,3-Nonadiene

PropertyValueSource(s)
CAS Number 56700-77-7 chemicalbook.comnih.gov
Molecular Formula C₉H₁₆ ontosight.aichemicalbook.comnih.gov
Molecular Weight 124.22 g/mol ontosight.ainih.gov
Boiling Point 146-154 °C at 760 mmHg ontosight.aichemicalbook.com
Density ~0.749 g/cm³ ontosight.ai
Solubility Insoluble in water; soluble in organic solvents. ontosight.ai
Flash Point ~33 °C

Table 2: Examples of (E)-1,3-Nonadiene as a Model Substrate in Catalytic Reactions

Reaction TypeCatalyst SystemKey FindingSource(s)
Hydrovinylation Cobalt(II) complexes with bidentate phosphine (B1218219) ligands (e.g., Cl₂Co(dppe)) and Me₃Al.Produces 1,4-addition products. Regioselectivity and product distribution depend on ligand and temperature. rsc.org
1,2-Hydroboration Cobalt(II) complexes with phosphine ligands (e.g., (L)CoCl₂) and activators (e.g., MAO).Selective 1,2-addition of pinacolborane to the diene, yielding homoallylic boronates. nsf.gov
Heterodimerization Cobalt(I) or Cobalt(II) complexes with chiral phosphine ligands (e.g., [(S,S)-BDPP]CoBr₂).Enantioselective 1,4-addition of methyl acrylate (B77674) to form chiral skipped 1,4-diene esters. nih.gov
[4+2] and [2+2] Cycloaddition Cationic Cobalt(I) species with specific phosphine or phosphino-oxazoline ligands.Catalyst-controlled divergent cycloaddition with alkynes to form either 1,4-cyclohexadienes or cyclobutenes. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16 B13958454 1,3-Nonadiene, (E)- CAS No. 56700-77-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56700-77-7

Molecular Formula

C9H16

Molecular Weight

124.22 g/mol

IUPAC Name

(3E)-nona-1,3-diene

InChI

InChI=1S/C9H16/c1-3-5-7-9-8-6-4-2/h3,5,7H,1,4,6,8-9H2,2H3/b7-5+

InChI Key

CLNYHERYALISIR-FNORWQNLSA-N

Isomeric SMILES

CCCCC/C=C/C=C

Canonical SMILES

CCCCCC=CC=C

Origin of Product

United States

Synthetic Methodologies for E 1,3 Nonadiene and Its Analogues

Established Synthetic Routes to (E)-1,3-Nonadiene

Traditional methods for forming (E)-1,3-nonadiene often rely on classical organic reactions that have been refined over decades. These routes are valued for their reliability and the accessibility of starting materials.

Dehydration of Alcohols

The dehydration of alcohols is a fundamental method for synthesizing alkenes. libretexts.orglibretexts.org This process involves the elimination of a water molecule from an alcohol, typically in the presence of a strong acid catalyst like sulfuric acid or phosphoric acid at elevated temperatures. libretexts.orgchemguide.co.uk For the synthesis of (E)-1,3-nonadiene, a suitable unsaturated alcohol precursor would be required. The reaction mechanism can proceed through either an E1 or E2 pathway. Secondary and tertiary alcohols generally follow the E1 mechanism, which involves the formation of a carbocation intermediate. libretexts.orglibretexts.org Primary alcohols tend to follow the E2 mechanism. libretexts.org The regioselectivity of the dehydration is governed by Zaitsev's rule, which predicts the formation of the most substituted (and thus most stable) alkene. However, controlling the stereoselectivity to exclusively yield the (E)-isomer can be challenging and may result in a mixture of (E) and (Z) isomers.

The general reaction is as follows: R-CH(OH)-CH=CH-R' → R-CH=CH-CH=CH-R' + H₂O

The reaction conditions, particularly the choice of acid catalyst and temperature, are crucial for optimizing the yield of the desired diene and minimizing side reactions. chemguide.co.uk

Coupling Reactions Involving Organometallic Reagents

Organometallic reagents play a pivotal role in the stereoselective synthesis of dienes. ontosight.ai Various coupling reactions, such as those employing Grignard reagents or organozinc compounds, offer powerful tools for constructing the carbon skeleton of (E)-1,3-nonadiene with defined stereochemistry.

One notable method involves the iron-catalyzed coupling of Grignard reagents with dienol phosphates, which provides a stereoselective route to terminal conjugated dienes. organic-chemistry.org Another approach is the cobalt(I)-catalyzed olefination of alkylzinc reagents with aldehydes. This reaction is highly stereoselective, exclusively producing (E)-alkenes. thieme-connect.com

The Wittig reaction is another classic and versatile method for alkene synthesis. organic-chemistry.orglibretexts.orgwikipedia.org It involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide. masterorganicchemistry.com The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides generally lead to the (E)-alkene, whereas non-stabilized ylides favor the (Z)-alkene. organic-chemistry.orgwikipedia.org For the synthesis of (E)-1,3-nonadiene, a stabilized ylide would be reacted with an appropriate aldehyde.

Reaction Reagents Key Features
Iron-Catalyzed CouplingGrignard Reagents, Dienol Phosphates, Fe(acac)₃Stereoselective preparation of terminal conjugated dienes. organic-chemistry.org
Cobalt-Catalyzed OlefinationAlkylzinc Reagents, Aldehydes, Cobalt(I) catalystHighly stereoselective, yielding only (E)-alkenes. thieme-connect.com
Wittig ReactionAldehyde, Stabilized Phosphonium YlideStabilized ylides provide predominantly (E)-alkenes. organic-chemistry.org

Palladium-Mediated Arylation Reactions

Palladium-catalyzed cross-coupling reactions are indispensable in modern organic synthesis for their efficiency and functional group tolerance. mdpi.com These reactions can be adapted for the synthesis of conjugated dienes. For instance, the Suzuki-Miyaura coupling reaction, which couples an organoboron compound with an organic halide, is a powerful tool for creating C-C bonds with high stereocontrol. organic-chemistry.org The stereoselective synthesis of (E,E)-1,3-dienes can be achieved through the coupling of an (E)-alkenylborane with an (E)-alkenyl halide. organic-chemistry.org

The Heck reaction, another palladium-catalyzed process, couples an unsaturated halide with an alkene. mdpi.com While traditionally used for vinylation, modifications of the Heck reaction can be employed for diene synthesis.

More recently, palladium-catalyzed tandem reactions have been developed for the synthesis of complex molecules, including those with diene moieties. beilstein-journals.org These can involve a sequence of reactions, such as N-arylation followed by carboamination, to construct cyclic systems containing the desired structural motifs. nih.gov

Advanced Strategies for Stereoselective Synthesis of (E)-1,3-Nonadiene

The demand for highly pure stereoisomers has driven the development of more sophisticated synthetic methods that offer superior control over the geometry of the newly formed double bonds.

Regio- and Stereocontrolled Approaches

Modern synthetic methods increasingly focus on achieving high levels of both regio- and stereoselectivity in a single transformation. Transition metal catalysis is at the forefront of these advancements. mdpi.comfigshare.com For example, a palladium-catalyzed cross-coupling preceded by a base-induced ring opening of sulfolenes offers a practical and scalable method for the dienylation of various substrates in a highly regio- and stereoselective manner. nih.gov The substitution pattern on the sulfolene starting material dictates the E/Z selectivity of the resulting diene. nih.gov

Another innovative approach involves a photo-driven sequential sigmatropic rearrangement, which allows for the highly stereoselective synthesis of polysubstituted conjugated dienes under mild conditions. nih.gov Nickel-catalyzed reductive cross-coupling reactions have also emerged as a powerful strategy for the stereoselective construction of conjugated dienes. figshare.com

Method Catalyst/Reagent Key Features
Sulfolene Ring Opening/Cross-CouplingPalladium catalyst, BaseHighly regio- and stereoselective dienylation; scalable. nih.gov
Photo-Driven Sigmatropic RearrangementPhoto-irradiationStereoselective synthesis of polysubstituted dienes under mild conditions. nih.gov
Nickel-Catalyzed Reductive Cross-CouplingNickel catalystExcellent regioselectivity and Z/E stereoselectivity. figshare.com

Enantioselective Protocols (if applicable to diene formation)

While the focus of this article is on the (E)-configuration of the diene itself, it is important to note the development of enantioselective reactions involving 1,3-dienes, as these methods often rely on precise control of the diene's stereochemistry. Asymmetric hydrovinylation of 1,3-dienes, for example, has been achieved with high enantioselectivity using cobalt catalysts. rsc.orgnih.govrsc.org In these reactions, (E)-1,3-nonadiene has been used as a substrate to produce chiral products. rsc.orgnih.govnih.gov

Cobalt-catalyzed hydroacylation is another powerful method that provides regio- and enantioselective access to ketones from 1,3-dienes. acs.org Furthermore, cobalt-catalyzed hydroboration of 1,3-dienes can be controlled to achieve either 1,2- or 1,4-addition with high enantioselectivity. nsf.govnih.gov These advanced catalytic systems highlight the sophisticated level of control that can be achieved in reactions involving conjugated dienes, often leveraging the specific (E) or (Z) geometry of the starting material to achieve the desired chiral outcome.

Catalytic Transformations of E 1,3 Nonadiene

Hydrofunctionalization Reactions

Hydrofunctionalization reactions represent a class of atom-economical transformations that involve the addition of an H-X moiety across a C-C multiple bond. In the context of (E)-1,3-nonadiene, these reactions are pivotal for creating complex molecular architectures from a simple hydrocarbon precursor.

The asymmetric hydrovinylation of (E)-1,3-nonadiene with ethylene (B1197577) is a significant carbon-carbon bond-forming reaction. nih.gov This process, typically catalyzed by cobalt complexes, involves the addition of a hydrogen atom and a vinyl group across the conjugated diene system. nih.govrsc.org The reaction can proceed via two main regiochemical pathways, 1,4-addition or 1,2-addition, leading to different structural isomers. rsc.orgrsc.org When conducted with chiral catalysts, this transformation can produce enantiomerically enriched products, which are valuable synthetic intermediates. nih.govorganic-chemistry.org

Initial studies focused on the codimerization of ethylene and (E)-1,3-nonadiene using LnCoX2 complexes (where L represents mono- and bis-phosphine ligands and X is a halogen) as catalysts, with aluminum alkyls serving as promoters. nih.gov Monosubstituted acyclic (E)-1,3-dienes efficiently undergo hydrovinylation to yield (Z)-3-alkylhexa-1,4-dienes when treated with catalytic amounts of bidentate phosphine-CoCl2 complexes and trimethylaluminum (B3029685) (Me3Al) under an ethylene atmosphere. nih.govorganic-chemistry.org

The regiochemical outcome of the cobalt-catalyzed hydrovinylation of (E)-1,3-nonadiene is strongly dependent on the structure of the phosphine (B1218219) ligand coordinated to the cobalt center. rsc.orgrsc.org Specifically, the bite angle of bidentate phosphine ligands plays a crucial role in directing the reaction towards either 1,4- or 1,2-addition products. rsc.orgrsc.org

1,2-Addition: Cobalt(II) complexes featuring ligands with narrow bite angles, such as 1,1-bis(diphenylphosphino)methane (dppm), predominantly yield the 1,2-addition product. rsc.orgrsc.org This pathway retains the original (E)-geometry of the diene's remaining double bond. rsc.org

1,4-Addition: In contrast, complexes with most other ligands, particularly at low temperatures (e.g., -40 °C), favor a 1,4-hydrovinylation pathway. rsc.orgrsc.org This leads almost exclusively to a branched product, (Z)-3-pentylhexa-1,4-diene. nih.govrsc.org A minor linear adduct, arising from a different mode of 1,4-addition, is also observed. rsc.org As the reaction temperature increases, the proportion of the (E)-isomer of the major branched 1,4-adduct also increases. rsc.org For instance, the Cl2Co(dppp) complex shows slightly better reactivity and selectivity than the corresponding dppe complex. rsc.org

Table 1: Influence of Ligand and Temperature on Cobalt-Catalyzed Hydrovinylation of (E)-1,3-Nonadiene with Ethylene

This table summarizes the product distribution based on the ligand and temperature used in the reaction.

LigandTemperature (°C)Major Product TypeProduct Distribution (Major Branched:Minor Linear)Reference
dppm-401,2-additionPredominantly 1,2-adduct rsc.org
dppe-401,4-addition (Z-isomer)(13a:16a) ratio varies rsc.org
dppe-101,4-addition (Z- and E-isomers)(13a+14a):16a ratio varies rsc.org
dppp-401,4-addition (Z-isomer)Higher selectivity than dppe rsc.org

For achieving high enantioselectivity, the design of the chiral ligand is paramount. An extensive survey of chiral ligands has shown that cobalt complexes of (-)-DIOP, (S,S)-BDPP, and Josiphos-type ligands are highly effective for the asymmetric hydrovinylation of (E)-1,3-nonadiene, even at temperatures as low as -45 °C. rsc.orgrsc.org

DIOP and BDPP: Complexes derived from (RR)-DIOP and (SS)-BDPP at -45 °C provide excellent enantioselectivities (in the range of 90–99% ee) for the hydrovinylation of various 1,3-dienes. nih.govrsc.orgorganic-chemistry.org For instance, (E)-1,3-nonadiene was hydrovinylated in quantitative yield and 95% enantiomeric excess using a [{(R,R)-diop}CoCl2] catalyst with AlMe3 at −45 °C. nih.gov The hydrovinylation of (E)-1,3-nonadiene using an (S,S)-BDPP-cobalt complex is known to yield the (S)-adduct. nih.gov

Josiphos: Cobalt(II) complexes of electron-deficient Josiphos ligands have demonstrated particularly high activity, requiring less than 1 mol% of the catalyst to carry out the reaction effectively. rsc.org The Josiphos ligand has been shown to give >97% ee in the related heterodimerization of (E)-1,3-dodecadiene and methyl acrylate (B77674). nih.gov

Other classes of ligands, such as electron-rich phospholanes, bis-oxazolines, and N-heterocyclic carbenes, have been found to be poor choices for the Co(II)-catalyzed hydrovinylation of 1,3-dienes. rsc.orgrsc.org

The active catalytic species in these hydrovinylation reactions are generated from cobalt precursors, with both Co(II) and Co(I) states playing significant roles.

Cobalt(II) Precatalysts: The reactions typically start with a stable, readily prepared cobalt(II) precatalyst, such as Cl2Co[PP] (where PP is a bidentate phosphine ligand). rsc.orgrsc.org These Co(II) complexes require an activator, typically an aluminum alkyl like trimethylaluminum (Me3Al) or methylaluminoxane (B55162) (MAO), to generate the active catalyst. nih.govrsc.org The reaction is believed to proceed through a cobalt hydride species. rsc.org The combination of a Co(II) complex, a chiral bisphosphine ligand, and Me3Al under an ethylene atmosphere has proven to be a simple and effective method for asymmetric hydrovinylation. organic-chemistry.org

Cobalt(I) Intermediates: Mechanistic studies suggest that the active catalyst is a Co(I) species. nsf.gov The reaction of the Co(II) precatalyst with the aluminum alkyl promoter generates the catalytically active Co(I) center. rsc.org Cationic Co(I) complexes, such as those generated from the reduction of Co(II) salts with zinc in the presence of an activator like sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBARF), are also competent catalysts for related heterodimerization reactions. nih.govnsf.gov Isolated Co(I) complexes have been shown to catalyze these transformations, confirming the importance of this oxidation state in the catalytic cycle. nih.govacs.org

The mechanism of cobalt-catalyzed hydrovinylation is complex and distinct from similar nickel-catalyzed reactions. rsc.org A key proposed feature is the involvement of a cationic cobalt(I) hydride intermediate that coordinates the diene in an η⁴-fashion. rsc.org

The proposed catalytic cycle can be summarized as follows:

Activation: The Co(II) precatalyst is reduced by the alkylaluminum promoter to generate a Co(I) species.

Hydride Formation: This Co(I) species reacts to form a cobalt hydride.

Diene Coordination: The (E)-1,3-nonadiene coordinates to the cobalt hydride center. The ability of cobalt to accommodate higher coordination numbers allows for a stable η⁴-coordination of the diene, which is thought to reduce conformational mobility and contribute to the high selectivity observed. rsc.orgrsc.org

Insertion: Ethylene inserts into the cobalt-allyl bond. acs.org

Reductive Elimination/β-Hydride Elimination: The product is released through either reductive elimination or β-hydride elimination, regenerating the active catalyst. acs.org

The enhanced reactivity of (E)-1,3-dienes compared to their (Z)-isomers is explained by the greater ease of forming the crucial η⁴-complex in the case of the (E)-isomer. rsc.orgrsc.org An alternative mechanistic pathway involving the oxidative cyclization of the alkene and the diene to form a metallacycle intermediate has also been proposed, particularly for related iron-catalyzed systems. snnu.edu.cnacs.orgnih.gov

The hydroboration of (E)-1,3-nonadiene offers a route to synthetically versatile allylboronates. nih.gov This reaction involves the addition of a hydrogen-boron bond across the diene system and, similar to hydrovinylation, presents challenges of regioselectivity (1,2- vs. 1,4-addition). nih.gov

Cobalt complexes have emerged as effective catalysts for the selective hydroboration of 1,3-dienes with pinacolborane (HBPin). nih.gov Studies on the reaction between (E)-1,3-nonadiene and HBPin in the presence of (L)CoCl₂ complexes (where L is a bis-diphenylphosphinoalkane ligand) have shown that the outcome is highly dependent on the choice of ligand and activator. nsf.govnih.gov The primary products are the 1,2-adduct and the 1,4-adduct. nih.gov

Without an activator, Co(II) complexes show no reactivity with HBPin. nsf.govnih.gov However, upon addition of an activator like methylaluminoxane (MAO), the reaction proceeds efficiently. nih.gov Using MAO in ether as a solvent provides excellent regioselectivity for the 1,2-addition product, with ratios of 1,2-adduct to 1,4-adduct as high as 95:5. nsf.govnih.gov A catalyst system generated from (dppp)CoCl₂, activated zinc, and NaBARF also facilitates the reaction, though with slightly lower 1,2-selectivity (82:14). nih.gov

The ligand plays a critical role in determining the regioselectivity. Among various achiral bis-diphenylphosphino ligands, 1,3-bis(diphenylphosphino)propane (B126693) (dppp) provides the best selectivity for the 1,2-hydroboration product (>95:5). nih.gov In contrast, using a chiral phosphinooxazoline (PHOX) ligand with (E)-1,3-nonadiene leads exclusively to the 1,4-adduct. nsf.gov The active species in these reactions are believed to be cationic Co(I) catalysts, as isolated Co(I) complexes require activation by a Lewis acid or NaBARF to become catalytically competent. nsf.govnih.gov

Table 2: Effect of Ligands and Activators on Cobalt-Catalyzed Hydroboration of (E)-1,3-Nonadiene

This table presents the conversion and product ratios for the hydroboration of (E)-1,3-nonadiene under different catalytic conditions.

Catalyst System (Ligand)ActivatorSolventConversion (%)Product Ratio (1,2-adduct : 1,4-adduct : Isomerized)Reference
(dppp)CoCl₂MAOCH₂Cl₂>9891:9:0 nih.gov
(dppp)CoCl₂MAOEt₂O>9895:5:0 nih.gov
(dppp)CoCl₂Zn/NaBARFTHF>9882:14:4 nih.gov
(dppm)CoCl₂MAOEt₂O>9872:28:0 nih.gov
(Ph-PHOX)CoCl₂Zn/NaBARFTHF-Exclusively 1,4-adduct nsf.gov

Hydroboration Reactions

Enantioselective Hydroboration with Chiral Catalysts

Cycloaddition Chemistry

(E)-1,3-Nonadiene serves as a valuable 4π-component in cycloaddition reactions, providing access to functionalized cyclic structures. Cobalt catalysts have emerged as powerful tools for mediating these transformations with high efficiency and selectivity.

Cobalt-catalyzed [4+2] cycloadditions, or Diels-Alder reactions, between 1,3-dienes and alkynes offer a direct route to 1,4-cyclohexadienes. nih.gov These reactions, promoted by cationic Co(I) complexes, can proceed with high levels of chemo-, regio-, and enantioselectivity. nih.govresearchgate.net The choice of ligand is critical in determining the reaction pathway, with certain ligands favoring the [4+2] cycloaddition over competing processes like [2+2] cycloaddition. nih.gov

In the cobalt-catalyzed cycloaddition of (E)-1,3-nonadiene with alkynes, achieving high chemo- and regioselectivity is paramount for synthetic utility. Cationic Co(I) complexes bearing chiral bisphosphine ligands with narrow bite angles are particularly effective in catalyzing the [4+2] cycloaddition to form 1,4-cyclohexadienes with excellent selectivity. nih.govresearchgate.net

While some cobalt-catalyzed systems have been reported for the formal [4+2] cycloaddition of 1,3-dienes and alkyl propiolates, controlling the regioselectivity with unsymmetrical dienes can be challenging, sometimes resulting in mixtures of regioisomers. mdpi.com However, finely tuned cobalt catalysts can achieve high regioselectivity, leading to the desired cyclohexadiene products. nih.gov

The development of enantioselective cobalt-catalyzed [4+2] cycloadditions has opened avenues for the synthesis of chiral cyclohexadienes. By employing chiral bisphosphine ligands, it is possible to achieve excellent enantioselectivities in the reaction between (E)-1,3-nonadiene and various alkynes. nih.govresearchgate.net These reactions provide a powerful method for constructing enantioenriched six-membered rings, which are common motifs in biologically active molecules. nih.gov In contrast to some rhodium-catalyzed systems that have a limited substrate scope, cobalt catalysts offer a more versatile and cost-effective alternative for these transformations. nih.gov

Chemo- and Regioselectivity in Cyclohexadiene Formation

Cobalt-Catalyzed [2+2] Cycloadditions with Alkynes

Cobalt-catalyzed [2+2] cycloaddition reactions provide a powerful method for the synthesis of cyclobutene (B1205218) derivatives from 1,3-dienes and alkynes. nih.govresearchgate.net These reactions are valued for their ability to construct multiple carbon-carbon bonds in a selective manner. nih.gov Cationic cobalt(I) complexes are often employed as catalysts in these transformations. nih.govresearchgate.net

Formation of Cyclobutene Derivatives

The reaction between a 1,3-diene, such as (E)-1,3-nonadiene, and an alkyne can theoretically yield both [2+2] and [4+2] cycloaddition products. nih.gov The formation of cyclobutene derivatives is the result of a [2+2] cycloaddition pathway. nih.govresearchgate.net Research has shown that by carefully selecting the cobalt catalyst and its associated ligands, the reaction can be directed to favor the formation of cyclobutenes over the Diels-Alder adducts. nih.govresearchgate.net

For instance, the reaction of (E)-1,3-nonadiene with methyl hex-2-ynoate can be guided towards the [2+2] product by employing specific cobalt-ligand systems. nih.gov The use of certain phosphino-oxazoline (PHOX) ligands, in particular, has been shown to promote the formation of the desired cyclobutene derivatives with high selectivity. nih.gov

Ligand Control over Chemodivergence

The outcome of the cobalt-catalyzed cycloaddition between 1,3-dienes and alkynes is highly dependent on the nature of the ligand attached to the cobalt center. nih.govresearchgate.net This phenomenon, known as chemodivergence, allows for the selective synthesis of either [4+2] (Diels-Alder) or [2+2] cycloadducts from the same set of starting materials. nih.govresearchgate.net

Studies investigating the reaction of (E)-1,3-nonadiene with methyl hex-2-ynoate have demonstrated that the bite angle of the bisphosphine ligand plays a crucial role in determining the reaction pathway. nih.gov Ligands with narrow bite angles tend to favor the [4+2] cycloaddition, leading to 1,4-cyclohexadienes. Conversely, certain chiral phosphino-oxazoline (PHOX) ligands can steer the reaction towards the [2+2] pathway, resulting in the formation of cyclobutenes. nih.gov

The table below illustrates the effect of different ligands on the cobalt-catalyzed cycloaddition of (E)-1,3-nonadiene and methyl hex-2-ynoate.

Table 1. Ligand Effect on Cobalt-Catalyzed Cycloaddition of (E)-1,3-Nonadiene and Methyl Hex-2-ynoate nih.gov
EntryLigand[4+2] Product (%)[2+2] Product (%)Enantiomeric Ratio (er) of [2+2] Product
1(R,R)-Ph-BPE90--
2(R,R)-QUINOX-P*---
3(S)-MONOPHOS---
4(S,S)-BDPP88--
5(R)-C3-TUNEPHOS---
6(R,R,R)-L6-8798:2

Data derived from studies on cobalt-catalyzed reactions between (E)-1,3-nonadiene and methyl hex-2-ynoate.

Diels-Alder Reactions of 1,3-Dienes

The Diels-Alder reaction is a fundamental organic reaction that forms a six-membered ring through the cycloaddition of a conjugated diene and a dienophile. byjus.comontosight.ai This reaction is known for its ability to create two new carbon-carbon bonds simultaneously and is considered a type of pericyclic reaction. byjus.comlibretexts.org The conjugated diene structure of (E)-1,3-nonadiene makes it a suitable substrate for Diels-Alder reactions. ontosight.ai

Mechanistic Considerations of Concerted vs. Stepwise Pathways

The mechanism of the Diels-Alder reaction is a key aspect of its study. Two primary pathways have been considered: a one-step concerted mechanism and a two-step unconcerted (stepwise) mechanism. aklectures.com In a concerted mechanism, all bond-forming and bond-breaking events occur in a single transition state. byjus.comlibretexts.org Conversely, a stepwise mechanism involves the formation of an intermediate species. aklectures.comcdnsciencepub.com

Experimental and theoretical evidence strongly supports a concerted mechanism for most Diels-Alder reactions. aklectures.comcdnsciencepub.com Stereochemical analysis of the products often reveals that the stereochemistry of the reactants is retained in the product, which is a hallmark of a concerted process. libretexts.orgaklectures.com If the reaction were to proceed through a stepwise mechanism with an intermediate, a mixture of stereoisomers might be expected. aklectures.com While some computational studies have explored stepwise diradical routes, the concerted pathway is generally favored energetically. acs.org However, in certain specific cases, such as some intramolecular diyne cycloadditions, evidence for competing concerted and stepwise mechanisms has been observed. acs.org

Dimerization and Cross-Coupling Reactions

In addition to cycloadditions, (E)-1,3-nonadiene can participate in dimerization and cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. nih.govorganic-chemistry.orglibretexts.org These reactions are often catalyzed by transition metals, including cobalt. nih.govbeilstein-journals.org

Heterodimerization with Acrylates

The heterodimerization of 1,3-dienes with acrylates is a valuable transformation that can be catalyzed by cobalt complexes. nih.govnih.gov This reaction allows for the coupling of two different unsaturated molecules to form a more complex product. Specifically, cationic Co(I) species have been shown to be effective catalysts for the heterodimerization of 1,3-dienes, such as (E)-1,3-nonadiene, with methyl acrylate. nih.govnih.gov The absolute configuration of the major product from the reaction between (E)-1,3-nonadiene and methyl acrylate using a chiral cobalt-BDPP complex has been determined to be (R). nih.gov

The development of functional-group tolerant catalyst systems has expanded the scope of this reaction. nih.gov For example, a catalyst system composed of (dppp)CoCl₂, activated zinc, and NaBARF has been shown to effectively catalyze the heterodimerization of 1,3-dienes and alkyl acrylates. nih.gov

Regioselective Formation of 1,4-Addition Products

The hydrovinylation of (E)-1,3-nonadiene with ethylene, catalyzed by cobalt complexes, demonstrates a significant degree of regioselectivity. The outcome of the reaction, yielding either 1,2- or 1,4-addition products, is heavily dependent on the nature of the phosphine ligand coordinated to the cobalt center and the reaction temperature. rsc.orgrsc.org

In the presence of bidentate 1,n-bis-diphenylphosphinoalkane-CoCl₂ complexes and an activator like methylaluminoxane (MAO) or trimethylaluminum, (E)-1,3-nonadiene reacts with ethylene at one atmosphere of pressure to afford hydrovinylation products in excellent yields. rsc.orgrsc.org Ligands with wider bite angles and lower reaction temperatures (e.g., -40 °C) almost exclusively favor the formation of the 1,4-addition product. rsc.orgrsc.org For instance, using a cobalt complex with a ligand other than one with a narrow bite angle at low temperatures results predominantly in (Z)-3-alkylhexa-1,4-diene, a product of 1,4-hydrovinylation. rsc.org As the temperature increases, a greater proportion of the (E)-isomer of the 1,4-adduct is formed. rsc.org

Conversely, cobalt(II) complexes with ligands that have narrow bite angles, such as 1,1-diphenylphosphinomethane, primarily yield the 1,2-addition product, where the original (E)-geometry of the diene is maintained. rsc.orgrsc.org

A study on the hydroboration of (E)-1,3-nonadiene with pinacolborane (HBPin) also highlights the influence of ligands on regioselectivity. nih.gov While certain cobalt catalysts can favor 1,2-addition, ligands with narrow bite angles like dppm and dppe tend to yield the 1,4-adduct as the major product. nih.gov

Table 1: Effect of Ligands on the Regioselectivity of Cobalt-Catalyzed Hydrovinylation of (E)-1,3-Nonadiene with Ethylene

Ligand Temperature (°C) Major Product Type Product(s) Reference
Ligands with narrow bite angles Ambient 1,2-Addition Retains (E)-geometry of diene rsc.orgrsc.org
Most other ligands -40 1,4-Addition (Z)-3-alkylhexa-1,4-diene rsc.org
Most other ligands Increased 1,4-Addition (E)-isomer of 1,4-adduct rsc.org
Enantioselective Catalysis in Heterodimerization

The heterodimerization of (E)-1,3-nonadiene with activated alkenes, such as methyl acrylate, can be performed with high enantioselectivity using chiral cobalt catalysts. nih.gov These reactions provide a direct route to valuable, enantio-pure 1,4-diene esters. nih.gov

A practical and highly selective method involves the use of a bis-phosphine cobalt halide complex [(P~P)CoBr₂] with zinc as a reducing agent. nih.gov This system, when used for the reaction between (E)-1,3-nonadiene and methyl acrylate, results in nearly quantitative conversion to the 1,4-(Z)-adduct with high regioselectivity. nih.gov The choice of the chiral phosphine ligand is critical for achieving high enantioselectivity. Ligands such as JOSIPHOS and BDPP have been shown to provide the desired 1,4-addition product in yields exceeding 95% and with enantiomeric excesses (ee) greater than 97%. nih.gov

Specifically, the reaction of (E)-1,3-nonadiene and methyl acrylate catalyzed by a [(S,S)-BDPP]CoBr₂ complex establishes the absolute configuration of the major product as (R). nih.gov This was confirmed by chemical transformation and comparison with a known compound derived from the hydrovinylation of (E)-1,3-nonadiene. nih.gov

Cobalt-catalyzed asymmetric hydrovinylation of (E)-1,3-nonadiene with ethylene also achieves high enantioselectivity. rsc.org Chiral ligands like DIOP, BDPP, and especially electron-deficient Josiphos ligands are highly effective, affording enantioselectivities in the 90–99% range. rsc.org

Table 2: Enantioselective Heterodimerization of (E)-1,3-Nonadiene and Methyl Acrylate

Catalyst System Ligand Yield (%) ee (%) Major Product Reference
(PP)CoBr₂ / Zn JOSIPHOS >95 >97 1,4-Addition Product nih.gov
(PP)CoBr₂ / Zn BDPP >95 >97 1,4-Addition Product nih.gov

Carbonylative Cross-Coupling with Alkyl Tosylates

A stereospecific, carbonylative cross-coupling reaction between (E)-1,3-nonadiene and alkyl tosylates has been developed using a simple cobaltate salt as the catalyst. nih.gov This transformation provides an efficient route to chiral, non-racemic dienones under mild conditions and at low carbon monoxide (CO) pressure. nih.gov

This method is particularly valuable for synthesizing non-symmetrical ketones with α-chiral centers. nih.gov In a specific example, the stereospecific coupling of the tosylate derived from (R)-butan-2-ol with (E)-nona-1,3-diene was successfully demonstrated. nih.gov The resulting dienone was then hydrogenated to furnish the target ketone in a 54% yield over the two steps, with a high degree of stereocontrol, reflected by a 94% enantiospecificity (es). nih.gov

This reaction highlights a rare example of a stereospecific, catalytic cross-coupling involving alkyl electrophiles. nih.gov The process is believed to proceed through a catalytic cycle involving an anionic metal carbonyl species. nih.gov The versatility of this method is enhanced by its tolerance for various functional groups on the diene and the alkyl tosylate, including cycloalkyl tosylates. nih.gov

Table 3: Carbonylative Cross-Coupling of (E)-1,3-Nonadiene

Alkyl Tosylate Diene Catalyst Product Type Yield (over 2 steps) Enantiospecificity (es) Reference

Mechanistic Investigations of Reactions Involving E 1,3 Nonadiene

Elucidation of Catalytic Cycles

Catalytic cycles involving (E)-1,3-nonadiene are complex, often involving multiple intermediates and the interplay of various reagents. Cobalt-catalyzed reactions, in particular, have been a subject of detailed investigation to unravel the sequence of elementary steps that lead to the final products.

In cobalt-catalyzed hydrovinylation and hydroboration reactions of (E)-1,3-nonadiene, the formation of specific cobalt intermediates is key to the reaction's progress and selectivity. rsc.orgnih.gov The reaction of a Co(II) precatalyst with an activator, such as methylaluminoxane (B55162) (MAO) or a combination of zinc and sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBARF), is thought to generate a Co(I) species. nih.govnsf.gov This reduced cobalt species is the active catalyst.

A critical intermediate proposed in these catalytic cycles is the η⁴-diene cobalt(I) complex . rsc.orgrsc.org The coordination of the (E)-1,3-nonadiene to the cationic Co(I) center in an η⁴-fashion is believed to be responsible for the high selectivity observed in these reactions. rsc.orgrsc.orgnih.gov This η⁴-coordination reduces the conformational mobility of the diene, which can contribute to increased selectivity. rsc.org For instance, the enhanced reactivity of (E)-1,3-dienes over their (Z)-isomers is attributed to the greater ease of forming this η⁴-complex. rsc.orgrsc.org

Recent studies on similar 1,3-diene systems suggest a Co(I)/Co(III) redox cycle. nsf.govorganic-chemistry.org In this cycle, a cationic Co(I) intermediate initiates the carbon-carbon bond-forming reaction. nsf.gov For example, in hydroacylation reactions, an oxidative cyclization involving the diene and the aldehyde can lead to a cobaltacycle intermediate. acs.org Subsequent β-hydride elimination and reductive elimination regenerate the active Co(I) catalyst and yield the product. acs.org Similarly, in transfer semihydrogenation reactions using water as a hydrogen source, a Co(I)/Co(III) cycle involving oxidative addition of water to generate a Co(III)-H species has been proposed. organic-chemistry.org

Isolated and fully characterized Co(I) complexes, such as (dppp)₃Co₂Cl₂ and [(S,S)-BDPP]₃Co₂Cl₂, have been shown to be inactive for hydroboration unless activated by a Lewis acid or NaBARF. nih.gov This provides strong evidence for the essential role of a cationic Co(I) species in the catalytic cycle. nih.gov These cationic intermediates, formulated as [(P~P)Co(I)]⁺, are considered the active catalysts in various transformations, including hydrovinylation and cycloaddition reactions. nsf.govnih.gov The generation of these cationic species can be achieved through the use of activators that abstract a halide from the Co(I) complex. nsf.gov

Table 1: Key Cobalt Intermediates in Reactions of (E)-1,3-Nonadiene

Intermediate Type Proposed Role in Catalytic Cycle Supporting Evidence
Co(I) species Active catalytic species generated by reduction of Co(II) precatalyst. nih.govnsf.govrsc.org Inactivity of isolated Co(I) complexes without an activator. nih.gov Reactivity of in situ generated species from Co(II) precursors with reducing agents. rsc.org
η⁴-Co complexes Key intermediate controlling selectivity by reducing diene conformational mobility. rsc.orgrsc.orgnih.gov Rationalizes high selectivity in hydrovinylation and explains reactivity differences between (E) and (Z) dienes. rsc.orgrsc.org DFT calculations show stability of diastereomeric diene-bound complexes. nih.gov
Cationic Co(I) species The active catalyst that initiates C-C bond formation. nih.govnsf.govnih.gov Acceleration of reactions with halide sequestering agents like NaBARF. nih.gov Isolated cationic complexes are effective single-component catalysts. rsc.org
Cobaltacycle Intermediate in oxidative cyclization pathways, such as hydroacylation. acs.org Supported by kinetic profiles and DFT calculations in related systems. acs.org
Co(III)-H species Intermediate in transfer semihydrogenation reactions involving water as a hydrogen source. organic-chemistry.org Mechanistic studies and DFT calculations point to a Co(I)/Co(III) cycle with water oxidation. organic-chemistry.org

In the cobalt-catalyzed reactions of (E)-1,3-nonadiene, Lewis acids and reducing agents play a pivotal role in the generation and activation of the catalytic species. nih.govnih.gov Co(II) precatalysts, such as CoCl₂ complexed with bisphosphine ligands, are typically used but are not catalytically active on their own. rsc.orgnih.gov They require activation through reduction to a lower oxidation state, typically Co(I). nih.govrsc.org

Reducing agents are essential for the initial generation of the active Co(I) catalyst from the Co(II) precursor. rsc.org Common reducing agents employed include trimethylaluminum (B3029685) (TMA), methylaluminoxane (MAO), and activated zinc powder. nih.gov For instance, in the hydroboration of (E)-1,3-nonadiene with pinacolborane (HBPin), no reaction occurs with Co(II) complexes alone. nih.gov However, the addition of activators like MAO or a combination of zinc and NaBARF initiates the reaction, highlighting their role in forming the catalytically active reduced cobalt species. nih.gov More recently, 1,4-bis-trimethylsilyl-1,4-dihydropyrazine and lithium nitride (Li₃N) have been identified as effective reducing agents that leave behind innocuous volatile byproducts. rsc.org

Lewis acids often act as co-catalysts or activators, particularly in generating highly reactive cationic metal centers. nih.govresearchgate.net In the context of cobalt-catalyzed reactions of (E)-1,3-nonadiene, compounds like TMA and MAO can serve a dual function, acting as both a reducing agent and a Lewis acid. rsc.orgnsf.gov As a Lewis acid, they can abstract a halide ligand from the cobalt center, generating a cationic Co(I) species, which is often the true active catalyst. nsf.gov

The use of sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBARF) in conjunction with a reducing agent like zinc further exemplifies the role of Lewis acid activation. nih.govnih.gov While zinc reduces the Co(II) to Co(I), NaBARF facilitates the abstraction of the halide, forming a cationic cobalt complex. nih.gov This is supported by the observation that isolated Co(I) complexes are catalytically incompetent for hydroboration unless activated by a Lewis acid or NaBARF. nih.gov This suggests that the Lewis acid's role is to generate a more electrophilic and reactive cationic catalyst. nih.govnih.gov

Table 2: Activators in Cobalt-Catalyzed Reactions of (E)-1,3-Nonadiene

Activator Function Example Reaction
Methylaluminoxane (MAO) Reducing agent and Lewis acid. rsc.orgnih.govnsf.gov Hydrovinylation, Hydroboration
Trimethylaluminum (TMA) Reducing agent and Lewis acid. nih.govnsf.gov Hydrovinylation
Zinc (activated) Reducing agent. nih.govnih.gov Hydroboration, Cycloaddition
NaBARF Halide abstractor/Lewis acid activator. nih.govnih.gov Hydroboration, Cycloaddition
1,4-bis-trimethylsilyl-1,4-dihydropyrazine Reducing agent. rsc.org Heterodimerization, Hydroacylation
Lithium Nitride (Li₃N) Reducing agent. rsc.org Heterodimerization, Hydroacylation

Intermediates in Cobalt-Catalyzed Processes (e.g., η4-Co complexes, Co(I) species)

Understanding Regioselectivity and Stereoselectivity Control

The ability to control regioselectivity and stereoselectivity is a hallmark of modern catalytic chemistry. In reactions involving (E)-1,3-nonadiene, the choice of ligand and other reaction parameters can dictate the formation of specific isomers from a common starting material.

The properties of the ligands coordinated to the cobalt center, specifically their bite angle and electronic nature, are critical in directing the outcome of reactions with (E)-1,3-nonadiene. rsc.orgnih.gov The bite angle of a bidentate phosphine (B1218219) ligand, defined by the P-Co-P angle, can significantly influence the steric environment around the metal center, thereby controlling the regioselectivity. nih.govorganic-chemistry.orgrsc.org

In the cobalt-catalyzed hydrovinylation of (E)-1,3-nonadiene, ligands with narrow bite angles, such as 1,1-bis(diphenylphosphino)methane (dppm), predominantly yield the 1,2-addition product. rsc.orgrsc.org Conversely, ligands with larger bite angles tend to favor the 1,4-addition product. rsc.org A similar trend is observed in the cobalt-catalyzed hydroboration of allenes, where bisphosphine ligands with medium bite angles (e.g., dppb, dppf) favor addition to the less sterically hindered double bond, while ligands with large bite angles (e.g., xantphos) favor addition to the more electronically activated double bond. nih.govrsc.org This suggests a switch from steric control with smaller bite angles to electronic control with larger ones. nih.govrsc.org

The electronic properties of the ligands also play a crucial role. rsc.orgacs.org For instance, in the hydrovinylation of 1,3-dienes, electron-rich ligands like phospholanes, bis-oxazolines, and N-heterocyclic carbenes were found to be poor ligands for the Co(II)-catalyzed reaction. rsc.orgrsc.org In contrast, an electron-deficient Josiphos ligand produced a highly active cobalt catalyst. rsc.orgrsc.org In some cases, the electronic nature of the ligand can be the deciding factor in product distribution. For nickel-catalyzed reactions of aliphatic dienes, the efficiency was found to be governed by both the electronic and steric nature of the phosphine-nitrile ligands used. acs.org

Table 3: Effect of Ligand Bite Angle on Regioselectivity in Cobalt-Catalyzed Reactions

Ligand Class Bite Angle Predominant Outcome in Diene Reactions
Narrow Bite Angle Ligands (e.g., dppm) Small 1,2-Addition (Hydrovinylation). rsc.orgrsc.org [4+2] Cycloaddition. nih.govresearchgate.net
Medium Bite Angle Ligands (e.g., dppe, dppp) Medium 1,4-Addition (Hydrovinylation). rsc.orgrsc.org [2+2] Cycloaddition. nih.govresearchgate.net
Wide Bite Angle Ligands (e.g., Xantphos) Large Favors addition at electronically activated sites. nih.govrsc.org

The final distribution of products in reactions of (E)-1,3-nonadiene is a result of a delicate balance between steric and electronic factors, which are influenced by the substrate, ligand, and reaction conditions. nih.govacs.org

Steric factors often play a dominant role in determining regioselectivity. nih.govacs.org In the hydroboration of allenes catalyzed by cobalt complexes with medium-bite-angle ligands, steric effects are proposed to be the controlling element, directing the addition to the less substituted double bond. nih.gov Similarly, for the hydrofunctionalization of 1,3-dienes, the steric hindrance of substituents on the diene itself can strongly influence the reaction outcome, often leading to complex product mixtures with common aliphatic dienes unless highly sterically hindered substrates are used. acs.org The formation of η³-π-allyl intermediates is a common feature in diene chemistry, and the regioselectivity of nucleophilic attack on this intermediate is governed by both steric and electronic properties of the allyl ligand. acs.org

Electronic factors are also significant. nih.govacs.org The inherent electronic bias of the substrate can direct the reaction. For example, in dienes with electronically differentiated double bonds, the catalyst may preferentially react at the more electron-poor or electron-rich site, depending on the mechanism. nih.gov The electronic properties of the ligand can modulate the reactivity of the cobalt center, thereby influencing selectivity. acs.org As mentioned, with large-bite-angle ligands, electronic activation can become the dominant factor over steric hindrance. nih.govrsc.org This interplay allows for a "regiodivergent" synthesis, where different constitutional isomers can be obtained from the same starting materials simply by tuning the electronic and steric properties of the catalyst system. nih.gov

The temperature at which the reaction is conducted can also affect the product distribution, indicating that the energy barriers for different pathways are influenced by these factors. In the hydrovinylation of (E)-1,3-nonadiene, lower temperatures (-40 °C) with most ligands favor the (Z)-isomer of the 1,4-adduct, while increasing the temperature leads to a higher proportion of the (E)-isomer. rsc.orgrsc.org This demonstrates the subtle interplay of kinetic and thermodynamic control, which is ultimately governed by the steric and electronic landscape of the reaction intermediates and transition states.

Stereochemical Analysis in E 1,3 Nonadiene Chemistry

Geometric Isomerism and Configuration Stability

(E)-1,3-Nonadiene, also known as trans-1,3-nonadiene, is a conjugated diene with the chemical formula C9H16. nist.govnist.gov Its structure features a nine-carbon chain with double bonds at the first and third positions. The "(E)" designation refers to the stereochemistry of the double bond at the C3-C4 position, indicating that the higher priority groups on each carbon are on opposite sides of the double bond. uop.edu.pk This is a form of geometric isomerism, a subset of stereoisomerism where molecules have the same structural formula but a different spatial arrangement of atoms. uop.edu.pk

The geometric isomers of 1,3-nonadiene are the (E)- and (Z)- (or cis) configurations. nist.govuop.edu.pkstackexchange.com The stability of these isomers is a key factor in their reactivity. Generally, trans-isomers of alkenes are more stable than their corresponding cis-isomers due to reduced steric repulsion between bulky groups, which are positioned on the same side in the cis-isomer. uop.edu.pk In the context of reactions, the configuration of the diene can significantly influence the reaction's progress and selectivity. For instance, the enhanced reactivity of terminal (E)-1,3-dienes compared to their (Z)-counterparts in certain cobalt-catalyzed reactions is attributed to the greater ease of forming an intermediate η4-complex with the (E)-isomer. rsc.orgrsc.org

The distinct configurations of (E)- and (Z)-1,3-nonadiene lead to different physical and spectroscopic properties, which can be used for their identification and separation.

Enantiomeric Excess Determination in Asymmetric Synthesis

Asymmetric synthesis aims to produce a chiral compound with a preference for one enantiomer over the other. du.ac.inoregonstate.edu The success of such a synthesis is often quantified by the enantiomeric excess (ee), which measures the purity of the desired enantiomer in the product mixture. du.ac.inwikipedia.org An enantiomeric excess of 100% indicates a single, pure enantiomer, while an ee of 0% represents a racemic mixture. wikipedia.org

In the context of reactions involving (E)-1,3-nonadiene, such as asymmetric hydrovinylation, determining the enantiomeric excess of the chiral products is a crucial step. A common and effective method for this determination is gas chromatography (GC) using a chiral stationary phase. rsc.orgnih.gov This technique separates the enantiomers based on their differential interactions with the chiral environment of the column, allowing for their quantification and the calculation of the enantiomeric excess.

For example, in the cobalt-catalyzed asymmetric hydrovinylation of (E)-1,3-nonadiene, the enantiomeric excess of the resulting (R)-(Z)-4-vinylnon-2-ene was determined to be 95% using this method. nih.gov The specific chiral stationary phase column used can vary, with cyclodex-B being one example employed for the separation of such products. rsc.orgnih.gov

Table 1: Enantiomeric Excess in Asymmetric Hydrovinylation of (E)-1,3-Nonadiene

Catalyst System Product Enantiomeric Excess (ee) Analytical Method
[(RR)-DIOP]CoCl2 and Me3Al (R)-(Z)-4-vinylnon-2-ene 95% Chiral Stationary Phase GC nih.gov

This table is interactive. Click on the headers to sort the data.

Absolute Configuration Assignment of Products

Determining the absolute configuration of the products formed from reactions with (E)-1,3-nonadiene is essential for understanding the stereochemical course of the reaction and for the application of the synthesized compounds. The absolute configuration describes the three-dimensional arrangement of the atoms of a chiral molecule. du.ac.in

Several methods are employed to assign the absolute configuration of products derived from (E)-1,3-nonadiene. One common approach is through chemical correlation, where the product is converted into a compound of a known absolute configuration. For instance, the absolute configuration of the major product from the heterodimerization of (E)-1,3-nonadiene and methyl acrylate (B77674) was established as (R) by transforming it into a known compound. nih.gov

Another method involves comparing the chromatographic behavior and optical rotation of the product with those of known standards. nih.gov For example, the assignment of the absolute configuration of a product from the hydrovinylation of (E)-1,3-nonadiene was initially made by comparing its retention time on a chiral GC column and its optical rotation to a known standard. rsc.orgnih.gov In many cases, the configurations of structurally similar products are assigned by analogy once the configuration of a key product has been rigorously established. nih.govnih.gov

Table 2: Assignment of Absolute Configuration for Products of (E)-1,3-Nonadiene Reactions

Reaction Product Assigned Absolute Configuration Method of Assignment
Heterodimerization with methyl acrylate using [(S,S)-BDPP]CoBr2 Major product 18b (R) Chemical transformation to a known compound nih.gov
Hydrovinylation using (S,S)-BDPP Adduct 20b (S) Known from previous studies nih.gov

This table is interactive. Click on the headers to sort the data.

Occurrence and Environmental Detection of Nonadiene Isomers

Presence in Natural Sources

(E)-1,3-Nonadiene has been documented in a diverse array of natural environments. Its formation is frequently linked to the chemical breakdown of fats.

Studies have identified 1,3-Nonadiene as a bioactive component in the seagrass Enhalus acoroides. rjptonline.orgvistas.ac.inrjptonline.orgresearchgate.net This marine plant, found in the tropical waters of the Indian and Western Pacific Oceans, is recognized as a source of various phytocompounds. rjptonline.orgvistas.ac.inrjptonline.orgresearchgate.net Through hydroalcoholic extraction and subsequent analysis, 1,3-Nonadiene was listed among the compounds present in E. acoroides. rjptonline.orgvistas.ac.inrjptonline.org While some research points to a range of biological activities for the compounds found in the extract, such as antioxidant and anti-inflammatory properties, the specific stereoisomer, (E)-1,3-Nonadiene, was not always explicitly differentiated. rjptonline.orgrjptonline.org Other studies on ethyl acetate (B1210297) extracts of E. acoroides have also revealed a variety of phytocompounds, though 1,3-Nonadiene was not always the most prevalent. innovareacademics.in

(E)-1,3-Nonadiene has been identified as a volatile compound in roasted peanuts (Arachis hypogaea). ccsenet.org The roasting process triggers a series of chemical reactions, including the Maillard reaction and lipid oxidation, which generate a complex profile of volatile substances that contribute to the characteristic flavor of roasted peanuts. ccsenet.orgnih.gov The compound has been described as having buttery, rancid, and beany flavor notes. researchgate.netresearchgate.net

In the context of hop products, (E)-1,3-Nonadiene is a recognized volatile constituent. researchgate.netusamvcluj.rowordpress.comjournal-of-agroalimentary.ro It has been detected in various hop varieties, such as Magnum and Hüller Bitterer, through the analysis of hop cones, pellets, and essential oils. researchgate.netusamvcluj.rojournal-of-agroalimentary.ro The concentration of (E)-1,3-Nonadiene can vary depending on the specific hop product and processing method. researchgate.netusamvcluj.ro For instance, in one study of the Magnum hop variety, the concentration of (E)-1,3-Nonadiene was found to be 1.00% of the total peak area in dried cones and 0.99% in pellets. researchgate.net

The formation of (E)-1,3-Nonadiene is closely associated with the oxidation of lipids, particularly those rich in polyunsaturated fatty acids. puroomega.comcabidigitallibrary.org Fish oils, known for their high content of omega-3 fatty acids like EPA and DHA, are highly susceptible to autoxidation. puroomega.comcabidigitallibrary.orgresearchgate.net This complex process involves the formation of hydroperoxides which then decompose into a variety of smaller, volatile molecules, including aldehydes and ketones. puroomega.comcabidigitallibrary.org These secondary oxidation products contribute to the off-flavors often described as "fishy" or rancid. puroomega.com Isomers of nonadiene (B8540087) have been identified as volatile products in oxidized menhaden oil, contributing to the green, plant-like aromas that can emerge during the initial stages of fish oil autoxidation. researchgate.net The oxidation process is influenced by factors such as heat, light, and the presence of metal ions. puroomega.com

Occurrence in Roasted Peanuts and Hop Products

Analytical Methodologies for Characterization

The identification and quantification of (E)-1,3-Nonadiene, particularly within complex mixtures of volatile compounds, necessitate the use of advanced analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary and widely used technique for the analysis of (E)-1,3-Nonadiene in various matrices. rjptonline.orgusamvcluj.rojournal-of-agroalimentary.ronih.gov This method separates volatile compounds in a gas chromatograph before they are detected and identified by a mass spectrometer. rjptonline.orgjournal-of-agroalimentary.ro In studies of Enhalus acoroides, GC-MS was employed to identify the bioactive components in the plant's extract, including 1,3-Nonadiene. rjptonline.orgrjptonline.org Similarly, the volatile profiles of hop varieties and the changes they undergo during processing have been characterized using GC-MS, which successfully identified (E)-1,3-Nonadiene among numerous other compounds. researchgate.netusamvcluj.rojournal-of-agroalimentary.ro The technique is also fundamental in studying lipid oxidation, for example, in quantifying the volatile compounds formed in oxidized fish oils. nih.gov The identification of compounds is typically confirmed by comparing their mass spectra with established libraries such as NIST. researchgate.netjournal-of-agroalimentary.ro

For highly complex samples such as roasted peanuts and hop extracts, comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS) offers enhanced separation and detection capabilities. ccsenet.orgleco.com This powerful technique utilizes two columns with different separation mechanisms, providing a much higher peak capacity compared to conventional one-dimensional GC. ccsenet.orgleco.com In the analysis of roasted peanuts, GCxGC-TOFMS allowed for the detection of a greater number of volatile compounds, including (E)-1,3-Nonadiene, providing a more comprehensive understanding of the flavor profile. ccsenet.org This non-targeted approach has led to the identification of numerous compounds not previously reported in roasted peanuts. ccsenet.org Similarly, in hop analysis, GCxGC-TOFMS has been shown to increase the number of detected peaks by over 300% compared to standard GC-MS, enabling a more detailed characterization of the aroma profile. mdpi.comnih.gov This advanced methodology is crucial for separating co-eluting compounds and detecting trace-level components in intricate natural product extracts. leco.com

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR)

Spectroscopic methods are indispensable for the definitive structural identification of nonadiene isomers like (E)-1,3-nonadiene. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are primary techniques employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of (E)-1,3-nonadiene exhibits characteristic signals for the different protons in the molecule. For instance, the chemical shifts and coupling constants of the vinyl protons are indicative of the diene system and its stereochemistry. Decoupling experiments, as well as advanced 2D NMR techniques like COSY and NOESY, can be used to confirm the assignments of proton signals. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. nih.govspectrabase.com The chemical shifts of the sp² hybridized carbons of the diene are particularly diagnostic.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (E)-1,3-nonadiene shows characteristic absorption bands. nih.gov For instance, the C-H stretching vibrations for the sp² and sp³ carbons, as well as the C=C stretching vibrations of the conjugated diene system, appear at specific frequencies. The out-of-plane C-H bending vibrations can provide further evidence for the trans configuration of the double bond.

The following table summarizes publicly available spectroscopic data for (E)-1,3-Nonadiene.

Spectroscopic Data for (E)-1,3-Nonadiene
Technique Data Availability
¹³C NMRAvailable from sources like Wiley-VCH GmbH. nih.gov
¹H NMRData can be inferred from studies involving the compound's synthesis or reactions. rsc.orgchemicalbook.comamazonaws.com
IR (Vapor Phase)Available from sources like John Wiley & Sons, Inc. nih.gov
Mass Spectrometry (GC-MS)Data available in the NIST Mass Spectrometry Data Center. nih.gov

Retention Index Analysis for Compound Confirmation

Retention index (RI) analysis is a crucial tool in gas chromatography (GC) for the confirmation of compound identity, including that of (E)-1,3-nonadiene. The retention index converts the retention time of a compound into a system-independent value by relating it to the retention times of a series of n-alkane standards. nist.govchromatographyonline.comchromatographyonline.com This method is particularly valuable for distinguishing between isomers, which may have very similar mass spectra. chromatographyonline.comchromatographyonline.com

The Kovats retention index system is commonly used, both under isothermal and temperature-programmed conditions. nist.gov The non-isothermal Kovats index is calculated using the retention times of the analyte and the n-alkanes that elute immediately before and after it. nist.gov

Databases such as the NIST Chemistry WebBook provide curated retention index data for a wide range of compounds on various GC columns. nist.gov For (E)-1,3-nonadiene, retention indices have been reported on both non-polar and polar stationary phases. nih.gov The choice of the stationary phase can significantly affect the separation and elution order of isomers.

The following table presents a selection of reported retention indices for (E)-1,3-nonadiene on different types of GC columns.

Retention Index Data for (E)-1,3-Nonadiene
Column Type Stationary Phase Retention Index Reference
Semi-standard non-polarNot specified909.7, 924, 924.3 nih.gov
Standard polarNot specified1047, 1045, 1046 nih.gov
CapillaryHP-5924 nist.gov
SOL-GEL-WAX (polyethylene glycol)Not specified1046 ccsenet.org

The use of comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry can further enhance the separation and identification of complex isomeric mixtures in environmental and food samples. usgs.govnih.govnih.gov By providing a second dimension of separation, GCxGC can resolve co-eluting compounds, leading to more accurate identification and quantification. usgs.govnih.gov

Computational and Theoretical Studies of E 1,3 Nonadiene

Electronic Structure and Conformation Analysis

The electronic structure of (E)-1,3-nonadiene, a conjugated diene, is characterized by the delocalization of its π-electrons across the four-carbon system. This conjugation leads to enhanced stability compared to its non-conjugated isomers. nist.gov The π molecular orbitals are formed by the linear combination of the four p-orbitals on the sp²-hybridized carbons of the diene system. This results in four π molecular orbitals: two bonding (π) and two anti-bonding (π*). The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical factor in determining the molecule's reactivity and its UV-Visible absorption properties. researchgate.net For conjugated systems, this HOMO-LUMO gap decreases as the extent of conjugation increases, leading to absorption at longer wavelengths. researchgate.netnih.gov

Conformational analysis of conjugated dienes like (E)-1,3-nonadiene focuses on the rotation around the central C2-C3 single bond. This gives rise to two primary planar conformations: the s-trans and s-cis isomers. The 's' refers to the sigma bond connecting the two double bonds.

s-trans conformation: The double bonds are on opposite sides of the central single bond. This is generally the more stable conformation due to reduced steric hindrance.

s-cis conformation: The double bonds are on the same side of the central single bond. While less stable, this conformation is crucial for participation in cycloaddition reactions like the Diels-Alder reaction.

Computational studies, often employing Density Functional Theory (DFT), can predict the geometries and relative energies of these conformers. For example, in a study of the structurally similar (E,E)-2,4-nonediene, DFT calculations at the B3LYP/6-31+G(d) level showed the s-trans conformer to be more stable than the s-cis conformer by a Gibbs free energy difference (ΔG) of 3.41 kcal/mol. mdpi.com Similar stability trends are expected for (E)-1,3-nonadiene.

Below is a table of computed properties for (E)-1,3-nonadiene, sourced from the PubChem database.

PropertyValueSource
Molecular Formula C₉H₁₆PubChem nih.gov
Molecular Weight 124.22 g/mol PubChem nih.gov
IUPAC Name (3E)-nona-1,3-dienePubChem nih.gov
InChI Key CLNYHERYALISIR-FNORWQNLSA-NPubChem nih.gov
Rotatable Bond Count 5PubChem nih.gov

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

DFT is a widely used computational method to investigate the mechanisms of chemical reactions involving organic molecules. d-nb.info It allows for the calculation of molecular structures, reaction parameters, and the identification of transition states and intermediates, providing a detailed picture of the reaction pathway. researchgate.netacs.org

Transition State Characterization

A transition state represents the highest energy point along a reaction coordinate, corresponding to a specific arrangement of atoms that is intermediate between reactants and products. researchgate.net Characterizing these transient structures is a key outcome of DFT calculations in reaction mechanism studies. This involves locating a first-order saddle point on the potential energy surface, which is a stationary point with exactly one imaginary vibrational frequency. This imaginary frequency corresponds to the motion along the reaction coordinate that transforms the reactants into products.

Energy Profiles of Reaction Pathways

By calculating the energies of reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. This profile visualizes the energy changes that occur throughout the reaction, with peaks representing transition states and valleys representing intermediates. The height of the energy barrier from the reactant to the transition state is the activation energy, which determines the reaction rate.

Molecular Modeling of Catalyst-Substrate Interactions

Molecular modeling is instrumental in understanding how catalysts interact with substrates to facilitate and control chemical reactions. In the context of (E)-1,3-nonadiene, computational studies have shed light on the mechanisms of transition-metal-catalyzed reactions.

For example, the cobalt-catalyzed hydrovinylation of (E)-1,3-nonadiene has been studied to understand the high regio- and enantioselectivities observed experimentally. nih.govrsc.org It is proposed that the active catalytic species is a cationic cobalt(I) complex. acs.org Molecular modeling suggests that the reaction proceeds through the formation of an η⁴-diene complex, where the (E)-1,3-nonadiene coordinates to the cobalt center. nih.govrsc.org This coordination is thought to be crucial for the subsequent steps of the catalytic cycle. The nature of the phosphine (B1218219) ligands on the cobalt catalyst significantly influences the product distribution, and computational models can help rationalize these effects by examining the steric and electronic properties of the catalyst-substrate intermediates. nih.gov The enhanced reactivity of (E)-1,3-dienes compared to their (Z)-isomers in these reactions can also be explained by the ease of formation of the η⁴-complex in the former case. nih.govrsc.org

Prediction of Spectroscopic Properties

Computational methods, particularly DFT, are increasingly used to predict spectroscopic properties like NMR chemical shifts and IR vibrational frequencies. d-nb.info These predictions can aid in the identification and characterization of compounds.

Similarly, IR spectra can be computationally predicted. The calculation involves determining the vibrational frequencies of the molecule and their corresponding intensities. These calculated frequencies are often scaled by a factor to better match experimental spectra. spectrabase.com The PubChem database contains a computed vapor phase IR spectrum for (E)-1,3-nonadiene. nih.gov

Below is a table summarizing some experimental spectral data available for (E)-1,3-nonadiene.

Spectral Data TypeInformationSource
¹³C NMR Spectra availableSpectraBase nih.gov
GC-MS Mass spectrum availableNIST Mass Spectrometry Data Center nih.gov
IR Spectra Vapor phase IR spectrum availableSpectraBase nih.gov

Applications and Advanced Materials Chemistry

(E)-1,3-Nonadiene as a Key Intermediate in Organic Synthesis

(E)-1,3-Nonadiene serves as a versatile building block in organic synthesis, primarily due to its conjugated diene structure which readily participates in a variety of chemical reactions. ontosight.ai This reactivity makes it a crucial intermediate for the creation of both simple and complex molecular architectures.

(E)-1,3-Nonadiene is frequently employed as a starting material for the synthesis of functionalized alkenes and a range of cyclic compounds. Its conjugated system is particularly susceptible to cycloaddition reactions, most notably the Diels-Alder reaction, which is a powerful method for forming six-membered rings. ontosight.ai

Recent research has highlighted its utility in catalyst-dependent cycloaddition reactions. For instance, cobalt complexes with specific chiral bisphosphine ligands can catalyze the [4+2] cycloaddition between (E)-1,3-nonadiene and alkynes, yielding highly functionalized 1,4-cyclohexadienes with excellent control over the chemical and stereochemical outcome. researchgate.net In one notable example, a rhodium(I) complex with a chiral phosphoramidite (B1245037) ligand facilitated an enantioselective [4+2] cycloaddition on a large scale, using 26.2 g of (E)-1,3-nonadiene to produce the desired cyclic product with high yield and enantiomeric excess. mdpi.com

Furthermore, cobalt-catalyzed hydroboration of (E)-1,3-nonadiene has been shown to produce both 1,2- and 1,4-addition products, which are valuable intermediates for further synthetic transformations. nih.gov The regioselectivity of these reactions can be finely tuned by the choice of ligand and reaction conditions. nih.govrsc.org These functionalized alkenes can then be used in a variety of subsequent reactions to build more complex molecular frameworks. nih.govresearchgate.net

The ability to form cyclic structures is not limited to cycloadditions. For example, gold-catalyzed reactions of similar 1,3-dienes with alkynes can lead to the formation of cyclobutene (B1205218) derivatives. acs.org While not specifically demonstrated with (E)-1,3-nonadiene in the provided context, the general reactivity pattern of 1,3-dienes suggests its potential in such transformations.

The following table summarizes key reactions where (E)-1,3-Nonadiene acts as a precursor:

Table 1: (E)-1,3-Nonadiene in the Synthesis of Functionalized and Cyclic Compounds
Reaction Type Catalyst/Reagent Product Type Reference
[4+2] Cycloaddition Cobalt complex with chiral bisphosphine ligand 1,4-Cyclohexadiene researchgate.net
Enantioselective [4+2] Cycloaddition Rhodium(I) complex with chiral phosphoramidite ligand Chiral cyclohexene (B86901) derivative mdpi.com
Hydroboration Cobalt complex with bis-diphenylphosphinoalkane ligand Functionalized alkene (1,2- and 1,4-adducts) nih.gov
Hydrovinylation Cobalt(II) complex with bidentate phosphine (B1218219) ligand Functionalized diene (1,2- and 1,4-adducts) rsc.orgrsc.org

The functionalized alkenes and cyclic compounds derived from (E)-1,3-nonadiene are valuable intermediates in the synthesis of more complex molecules, including natural products. ontosight.airesearchgate.net The strategic incorporation of the nonadiene (B8540087) unit allows for the introduction of specific stereochemistry and functionality that is crucial for the total synthesis of intricate molecular targets. acs.org

The development of stereoselective synthesis methods using 1,3-dienes is a significant area of research. nih.gov For example, the enantioselective synthesis of chiral amines, which are important building blocks for pharmaceuticals, can be achieved through transition metal-catalyzed reactions. acs.org While not directly detailing the use of (E)-1,3-nonadiene, the principles apply to the functionalized products derived from it. The ability to control the geometry of the double bonds and create specific stereoisomers is critical in the synthesis of biologically active molecules. nih.gov

The versatility of 1,3-dienes as building blocks is further demonstrated by their use in the synthesis of various natural products and functional materials. researchgate.net The ability to undergo diverse transformations such as Diels-Alder reactions and metathesis makes them indispensable in modern organic synthesis. researchgate.net

Precursor for Functionalized Alkenes and Cyclic Compounds

Contribution to Flavor and Fragrance Chemistry

Nonadiene isomers, including 1,3-nonadiene, play a notable role in the chemical composition of flavors and aromas, contributing to the sensory profiles of various natural and manufactured products. researchgate.netresearchgate.net

Different isomers of nonadiene are known to possess distinct aroma characteristics. For instance, 1,3-nonadiene has been described as having a buttery, rancid, and beany flavor. researchgate.net It has been identified as a volatile compound produced by spoilage bacteria on beef and has also been detected in cooked meat, olive oil, and soybeans. researchgate.net

The following table highlights the aroma characteristics of some nonadiene isomers:

Table 2: Aroma Profiles of Selected Nonadiene Isomers
Isomer Aroma/Flavor Description Source/Context Reference
1,3-Nonadiene Buttery, rancid, beany Spoilage of beef, cooked meat, olive oil, soybeans researchgate.net
2,4-Nonadiene Green, fishy Oxidized fish oil researchgate.net
2,5-Nonadiene Green Commercial nonadiene mixture researchgate.net

The synthesis of derivatives of nonadienes and related compounds is an active area of research in the flavor and fragrance industry. enamine.net These synthetic molecules are used to create and enhance specific sensory experiences in a wide range of products. enamine.net

For example, 4,8-dimethyl-3,7-nonadien-2-one, a derivative of nonadiene, is used as an aroma substance that can increase the volume and intensity of flavor compositions. google.com Cyclohexane derivatives prepared from related dienes are also used to alter or enhance the aroma properties of perfume compositions. google.com The synthesis of such derivatives often involves multi-step processes and the use of various catalysts to achieve the desired molecular structure and sensory properties. google.com

Role of Nonadiene Isomers in Aroma Profiles

Potential in Polymer Chemistry and Materials Science (as a general diene property)

Conjugated dienes, as a class of compounds including (E)-1,3-nonadiene, are fundamental monomers in the field of polymer chemistry. libretexts.org Their ability to undergo polymerization reactions allows for the synthesis of a wide variety of polymers with diverse and tunable properties.

The polymerization of conjugated dienes can proceed through different mechanisms, such as 1,4-polymerization, to form long polymer chains. libretexts.org This process is the basis for the production of synthetic rubbers. libretexts.org For instance, the polymerization of 1,3-butadiene (B125203) is a key step in manufacturing rubber compounds. libretexts.org

The properties of the resulting polymers are highly dependent on the monomer structure and the polymerization conditions. The geometry of the diene, whether it is in a cis or trans configuration, can significantly influence the microstructure and, consequently, the physical properties of the polymer. unizin.orgrsc.org For example, natural rubber is a polymer of isoprene (B109036) (2-methyl-1,3-butadiene) with predominantly cis double bonds, which contributes to its elasticity. libretexts.orgunizin.org

Furthermore, the double bonds remaining in the polymer backbone provide sites for cross-linking, a process known as vulcanization, which enhances the strength and elasticity of the material. libretexts.org This cross-linking creates a network structure that prevents the polymer chains from sliding past each other. libretexts.org

While specific polymerization studies involving (E)-1,3-nonadiene were not detailed in the provided search results, its nature as a conjugated diene suggests its potential as a monomer or co-monomer in the synthesis of polymers with specific properties, analogous to other well-studied dienes like butadiene and isoprene. The presence of the pentyl group in (E)-1,3-nonadiene could impart unique characteristics to the resulting polymer, such as increased hydrophobicity or altered mechanical properties, making it a candidate for the development of new materials.

Monomer in Controlled Polymerization Processes

(E)-1,3-Nonadiene, a conjugated diene, serves as a valuable monomer in controlled polymerization processes, enabling the synthesis of polymers with specific microstructures and properties. The reactivity of its conjugated double bonds allows it to participate in various chain-growth polymerization mechanisms, including coordination and anionic polymerization. Polymers derived from 1,3-diene monomers are fundamental to the production of many commercial elastomers and thermoplastic elastomers. rsc.org

Research has demonstrated the successful polymerization of 1,3-nonadiene to create specialized prepolymers. In one study, 1,3-nonadiene was polymerized using a diethylazodicarboxylate (DEAB) initiator to yield an ester-telechelic polynonadiene. nasa.gov This type of controlled polymerization allows for the introduction of functional groups at the ends of the polymer chains, which is crucial for subsequent reactions and material integration. The ability to control the polymerization of dienes is significant as it can bypass the stringent purification procedures often associated with anionic polymerizations and allows for the creation of block copolymers and other architectures not accessible through other methods. google.com

The general principles of controlled polymerization, such as anionic and Ziegler-Natta polymerization, are applicable to (E)-1,3-nonadiene.

Anionic Polymerization : This technique, often a living polymerization, is initiated by anions and is well-suited for vinyl monomers like dienes. wikipedia.orgsemanticscholar.org It allows for precise control over molecular weight, molecular weight distribution, and polymer architecture. wikipedia.org The use of alkali metals or alkyllithium compounds as initiators is common for the polymerization of 1,3-dienes. wikipedia.org This method is famously used to produce well-defined block copolymers of monomers like styrene (B11656) and butadiene. cmu.edu

Ziegler-Natta Polymerization : This process utilizes transition metal catalysts (e.g., titanium halides) in conjunction with an organoaluminum co-catalyst to produce polymers with high stereospecificity. numberanalytics.comnumberanalytics.comminia.edu.egbritannica.com The mechanism involves the coordination of the olefin monomer to the active metal center, followed by insertion into the growing polymer chain. numberanalytics.comminia.edu.eg This control over stereochemistry is a key advantage for tailoring material properties. minia.edu.eg

The reactivity of (E)-1,3-nonadiene in catalyst-driven reactions has been confirmed through studies on its cobalt-catalyzed hydrovinylation, a reaction that involves the addition of ethylene (B1197577) across the diene. nih.govnih.govrsc.orgrsc.org These studies, while not polymerization, highlight the monomer's ability to coordinate with transition metal complexes, a fundamental step in Ziegler-Natta and other coordination polymerizations.

Table 1: Research Findings on the Polymerization of 1,3-Nonadiene

Parameter Finding Source
Monomer 1,3-Nonadiene nasa.gov
Initiator Diethylazodicarboxylate (DEAB) nasa.gov
Initial Product Ester-telechelic polynonadiene nasa.gov
Significance Production of a functionalized prepolymer for advanced materials. nasa.gov

Incorporation into Advanced Materials Structures

The polymers derived from (E)-1,3-nonadiene can be incorporated into advanced material structures, primarily by serving as specialized prepolymers that are subsequently modified or integrated into larger systems. This approach allows for the development of materials with tailored thermal and mechanical properties.

A key example of this is the modification of the ester-telechelic polynonadiene mentioned previously. This initial polymer was hydrogenated using a copper chromite catalyst. nasa.gov The hydrogenation process saturates the double bonds in the polymer backbone, leading to a hydroxyl-terminated saturated liquid hydrocarbon prepolymer. nasa.gov This transformation is significant because the resulting saturated prepolymer exhibits greatly improved viscosity characteristics and a lower glass transition temperature (Tg) compared to similarly treated polyisoprenes, which are common in such applications. nasa.gov

This hydroxyl-terminated prepolymer was developed as a candidate for an improved polymeric binder for advanced solid propellant grains, a high-performance application requiring specific mechanical properties and thermal stability. nasa.gov The lower Tg is particularly advantageous for applications requiring flexibility at low temperatures.

Furthermore, the principles of living polymerization, which are applicable to (E)-1,3-nonadiene, open the door to creating advanced block copolymers. wikipedia.orgcmu.edu By sequentially adding different monomers, it is possible to synthesize block copolymers where a polynonadiene block is combined with blocks of other polymers (e.g., polystyrene). cmu.edu Such architectures are the basis for thermoplastic elastomers and other nanostructured materials where different polymer blocks provide distinct functionalities, such as hardness and elasticity, within the same material. rsc.org

Table 2: Property Comparison of Hydrogenated Prepolymers

Property Hydrogenated Polynonadiene Hydrogenated Polyisoprene Source
Viscosity Greatly improved characteristics Standard nasa.gov
Glass Transition Temp. (Tg) 18° lower Higher nasa.gov
Terminal Groups Hydroxyl Hydroxyl nasa.gov
Potential Application Advanced solid propellant binder Polymeric binder nasa.gov

Future Research Directions and Perspectives

Development of Novel Catalytic Systems for Enhanced Selectivity

The synthesis of (E)-1,3-nonadiene and other conjugated dienes often faces challenges in achieving high stereoselectivity and regioselectivity. While significant progress has been made with methods like metathesis and transition-metal-catalyzed cross-coupling reactions, the quest for more efficient and selective catalysts remains a key research area. mdpi.comnih.gov

Future efforts will likely focus on the design and screening of new ligands for metal catalysts, such as rhodium and cobalt, to improve control over the geometry of the resulting diene. mdpi.comresearchgate.net For instance, the development of chiral phosphoramidite (B1245037) ligands has shown promise in enantioselective cycloaddition reactions involving dienes. mdpi.com Further exploration of earth-abundant metal catalysts, like those based on iron, is also anticipated as a more sustainable alternative to precious metal catalysts. mdpi.com The table below summarizes some catalytic systems used in diene synthesis, highlighting the potential for future development.

Catalyst SystemReaction TypeKey FeaturesPotential Research Direction
Grubbs or Schrock catalystsMetathesisEfficient for forming 1,3-dienes, but selectivity can be a challenge. mdpi.comDevelopment of new generation catalysts with improved stereoselectivity.
Palladium complexesMizoroki-Heck & Stille couplingCan retain stereochemistry but may require harsh conditions or toxic solvents. mdpi.comOptimization for greener solvents and milder reaction conditions.
Iron(III) chlorideHomocouplingEffective for aryl compounds and shows activity for alkenes. mdpi.comEnhancing reactivity and selectivity for non-aryl substrates like (E)-1,3-nonadiene.
Cobalt complexes with chiral ligands[4+2] CycloadditionCan achieve high chemo-, regio-, and enantioselectivities. researchgate.netresearchgate.netDesign of new ligands for broader substrate scope and improved activity.

Exploration of New Reaction Pathways for (E)-1,3-Nonadiene Functionalization

The conjugated double bond system in (E)-1,3-nonadiene makes it a versatile building block for a variety of chemical transformations. ontosight.ai Diels-Alder reactions, where the diene reacts with a dienophile, are a powerful tool for constructing six-membered rings with high stereoselectivity. nih.gov Future research will likely explore new dienophiles and catalytic systems to expand the scope and utility of these reactions.

Furthermore, the development of novel functionalization reactions that go beyond traditional cycloadditions is a promising avenue. This includes exploring chemodivergent reactions where the same starting materials can be directed to different products by tuning the catalyst and reaction conditions. researchgate.net For example, cobalt catalysis has been shown to facilitate either [4+2] or [2+2] cycloadditions between 1,3-dienes and alkynes. researchgate.net The functionalization of the bicyclo[3.3.1]nonane skeleton, which can be derived from diene precursors, also presents opportunities for creating structurally complex and potentially biologically active molecules. rsc.org

Advanced Analytical Techniques for Trace Analysis and Metabolomics

Detecting and quantifying (E)-1,3-nonadiene, especially at trace levels, is crucial for its application in fields like flavor chemistry and environmental analysis. The compound has been identified as a volatile component in roasted peanuts. ccsenet.org Future research will likely focus on the development and application of more sensitive and selective analytical methods.

Hyphenated techniques, which couple separation methods with powerful detectors, are particularly promising. numberanalytics.com For instance, gas chromatography coupled with mass spectrometry (GC-MS) is a standard method, but advancements in comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (ToF-MS) can provide enhanced separation and identification of volatile compounds in complex matrices. ccsenet.org The development of methods for the analysis of trace elements in samples containing diene compounds may also be relevant, requiring techniques like inductively coupled plasma mass spectrometry (ICP-MS). numberanalytics.comresearchgate.nethoneywell.com

Integration of Computational Chemistry in Reaction Design and Prediction

Computational chemistry is becoming an indispensable tool in modern chemical research, offering insights into reaction mechanisms and predicting the outcomes of new reactions. acs.orgscirp.org For a molecule like (E)-1,3-nonadiene, computational methods can be employed to:

Predict Stereoselectivity: Model the transition states of catalytic reactions to understand the origins of stereoselectivity and guide the design of more selective catalysts.

Explore Reaction Mechanisms: Elucidate the step-by-step pathways of complex reactions, such as cycloadditions and functionalizations, to optimize reaction conditions. acs.org

Screen Virtual Libraries of Catalysts: Computationally evaluate the potential of new ligand and catalyst structures before undertaking laborious and expensive experimental synthesis.

The synergy between computational predictions and experimental verification is expected to accelerate the discovery of novel and efficient transformations for (E)-1,3-nonadiene. acs.org

Sustainable Synthesis Approaches for Diene Compounds

The principles of green chemistry are increasingly influencing the design of synthetic routes. For diene compounds like (E)-1,3-nonadiene, future research will prioritize the development of more sustainable and environmentally friendly synthetic methods. nih.govacs.org Key areas of focus include:

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product, such as atom-economical hydrothiolation reactions. acs.org

Use of Renewable Feedstocks: Exploring biosynthetic pathways or the conversion of biomass-derived materials into diene compounds.

Green Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, bio-based solvents, or supercritical carbon dioxide. nih.gov

Catalyst Recycling: Developing robust and recyclable catalytic systems to minimize waste and reduce costs.

By embracing these sustainable approaches, the chemical community can ensure that the synthesis and application of (E)-1,3-nonadiene and other dienes are both efficient and environmentally responsible. researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.